molecular formula C11H12O3 B7848164 methyl 2-(4-ethylphenyl)-2-oxoacetate

methyl 2-(4-ethylphenyl)-2-oxoacetate

Cat. No.: B7848164
M. Wt: 192.21 g/mol
InChI Key: XQXGSEVPWZJONV-UHFFFAOYSA-N
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Description

methyl 2-(4-ethylphenyl)-2-oxoacetate: is an organic compound with the molecular formula C12H14O3. It is known for its applications in various fields, including organic synthesis and industrial production. This compound is characterized by its moderate solubility in water and high solubility in organic solvents such as ethanol, ether, and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl 2-(4-ethylphenyl)-2-oxoacetate can be synthesized through several methods. One common route involves the esterification of 4-ethylbenzoylformic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of methyl 4-ethylbenzoylformate often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: methyl 2-(4-ethylphenyl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Ester Hydrolysis: Acidic or basic conditions, water as a solvent.

    Oxidation: Potassium permanganate, acidic medium.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed:

    Ester Hydrolysis: 4-ethylbenzoylformic acid and methanol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Mechanism of Action

The mechanism of action of methyl 4-ethylbenzoylformate primarily involves its role as a photoinitiator. When exposed to ultraviolet light, it initiates the polymerization process by generating free radicals. These free radicals then react with monomers to form polymers, resulting in the rapid drying and curing of coatings and inks .

Comparison with Similar Compounds

Comparison: methyl 2-(4-ethylphenyl)-2-oxoacetate is unique due to its specific ethyl substitution on the benzene ring, which can influence its reactivity and solubility compared to similar compounds. For instance, methyl benzoylformate lacks the ethyl group, which may result in different physical and chemical properties .

Properties

IUPAC Name

methyl 2-(4-ethylphenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXGSEVPWZJONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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